N-(tert-Butyl)-2-chloroacetamide
Description
N-(tert-Butyl)-2-chloroacetamide is an organic compound characterized by a tert-butyl group (–C(CH₃)₃) attached to the nitrogen atom of a chloroacetamide backbone. For instance, N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide (CAS 55809-27-3) shares a tert-butyl moiety connected to a heterocyclic oxazole ring, with a chloroacetamide group at the 3-position . Similarly, 2-(tert-butylamino)-N-(3-chlorophenyl)acetamide (C₁₂H₁₇ClN₂O) features a tert-butylamino group linked to an acetamide chain and a chlorophenyl substituent . These analogs highlight the structural versatility of chloroacetamides, where modifications in substituents significantly influence reactivity and applications.
Properties
IUPAC Name |
N-tert-butyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPSGXLCXZSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278601 | |
| Record name | N-(tert-Butyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15678-99-6 | |
| Record name | 15678-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-Butyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
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Nucleophilic Attack : The lone pair on tert-butylamine’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
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Elimination : The intermediate collapses, ejecting a chloride ion and forming the amide bond.
The general reaction equation is:
Typical Reaction Conditions
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Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
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Base : Triethylamine (TEA) or pyridine to neutralize HCl.
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Temperature : 0–25°C to control exothermicity.
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Molar Ratio : 1:1.1–1.5 (amine:chloroacetyl chloride) to ensure complete conversion.
Limitations
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Environmental Impact : High organic solvent consumption.
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Safety Concerns : Handling chloroacetyl chloride (lachrymator) requires stringent safety measures.
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Byproduct Management : HCl gas necessitates scrubbing systems.
Water-Phase Synthesis Method
A groundbreaking approach described in CN102887832A utilizes water as the primary solvent, significantly reducing organic waste. Although the patent focuses on secondary amines, its principles are adaptable to sterically hindered primary amines like tert-butylamine.
Reaction Setup
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Acid Binding Agent : Sodium carbonate or sodium hydroxide.
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Solvent System : Water with a minor organic phase (e.g., toluene or methylene chloride) to enhance reagent miscibility.
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Procedure :
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Dissolve tert-butylamine and inorganic base in water.
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Add chloroacetyl chloride gradually under vigorous stirring.
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Extract the product into the organic phase post-reaction.
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Advantages
Challenges
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Reactivity of Primary Amines : Steric hindrance from the tert-butyl group may slow reaction kinetics compared to secondary amines.
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pH Control : Precise base stoichiometry is critical to prevent hydrolysis of chloroacetyl chloride.
Comparative Analysis of Methods
Industrial Production Considerations
Process Optimization
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Temperature Control : Jacketed reactors maintain temperatures ≤25°C to prevent side reactions.
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Automation : Automated dosing systems ensure precise reagent addition, critical for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-(tert-butyl)-2-chloroacetic acid or reduction to yield N-(tert-butyl)-2-chloroethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Nucleophilic Substitution: Formation of new amide derivatives with various functional groups.
Oxidation: Formation of N-(tert-butyl)-2-chloroacetic acid.
Reduction: Formation of N-(tert-butyl)-2-chloroethylamine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-chloroacetamide involves its ability to undergo nucleophilic substitution reactions, forming stable amide bonds with target molecules. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key derivatives of chloroacetamides, emphasizing structural variations and their implications:
Key Observations:
Substituent Position and Electronic Effects :
- The tert-butyl group in N-(4-(tert-butyl)phenyl)-2-chloroacetamide enhances steric bulk and electron-donating effects, improving selectivity for Hg²⁺ ion detection in fluorescence assays .
- In N-(3-methylphenyl)-2-chloroacetamide , methyl substitution on the phenyl ring alters ¹³C NQR frequencies, reflecting changes in electron density around the chlorine atom .
Heterocyclic Modifications :
- Compounds like N-(9-acridinyl)-2-chloroacetamide and N-(5-tert-butylthiadiazol-2-yl)-2-chloroacetamide demonstrate how heterocycles (acridine, thiadiazole) influence bioactivity. The acridinyl derivative shows potent cholinesterase inhibition (IC₅₀ values in nM range), critical for Alzheimer’s drug development .
Spectroscopic and Crystallographic Comparisons
- ¹³C NQR Frequencies : Substituted N-phenyl-2-chloroacetamides exhibit distinct ¹³C NQR frequencies. For example, N-(3-methylphenyl)-2-chloroacetamide shows two inequivalent chlorine environments at 34.95 MHz and 35.69 MHz (77 K), while N-(2,6-dimethylphenyl)-2-chloroacetamide displays a single frequency (35.26 MHz), indicating symmetry effects .
- Hydrogen Bonding and Crystal Packing : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide , intramolecular N–H···O hydrogen bonds stabilize the planar conformation of the chloroacetamide group. Intermolecular C–H···O and C–H···π interactions further organize the crystal lattice into centrosymmetric dimers .
Biological Activity
N-(tert-Butyl)-2-chloroacetamide is an organic compound with notable biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological interactions, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a 2-chloroacetamide moiety. Its chemical formula is and it has a molecular weight of 151.62 g/mol. The compound exhibits properties typical of chloroacetamides, including moderate solubility in organic solvents and potential reactivity due to the chlorine atom.
Target Interactions
This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. One significant target is Sterol 14-alpha demethylase (CYP51) , which plays a crucial role in the biosynthesis of ergosterol in fungi. Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. This mode of action is similar to that observed in other chloroacetamides, which have been shown to possess antifungal properties.
Pharmacokinetics
Studies indicate that compounds with similar structures exhibit good bioavailability and favorable pharmacokinetic profiles, suggesting that this compound may also be effectively absorbed and metabolized within biological systems.
Antimicrobial Effects
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study focusing on chloroacetamides indicated that their biological activity varied significantly based on structural modifications. The presence of halogenated substituents on the phenyl ring enhanced lipophilicity, allowing for better penetration through cell membranes, which is critical for antimicrobial efficacy .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Low |
| This compound | Candida albicans | Moderate |
Case Studies
- Antifungal Activity : In vitro studies have shown that this compound can inhibit the growth of Candida spp. by targeting CYP51, leading to disrupted ergosterol synthesis and subsequent fungal cell lysis.
- Antibacterial Potential : A comparative analysis of several chloroacetamides revealed that those with a tert-butyl group exhibited enhanced activity against Gram-positive bacteria such as S. aureus and methicillin-resistant strains (MRSA). The study utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy based on structural features .
Research Applications
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its ability to form stable amide bonds makes it suitable for enzyme inhibition studies and as a precursor in drug development processes.
Industrial Relevance
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and agrochemicals, highlighting its importance beyond laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
